

Application Notes and Protocols: 2-Ethynylphenol in the Synthesis of Biologically Active Molecules

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Compound of Interest

Compound Name: 2-Ethynylphenol

Cat. No.: B1266645

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These application notes provide a comprehensive overview of the synthesis and application of biologically active molecules derived from **2-ethynylphenol**. This document includes detailed experimental protocols, quantitative biological activity data, and insights into the signaling pathways modulated by these compounds.

Introduction

2-Ethynylphenol is a versatile building block in organic synthesis, prized for its utility in constructing complex molecular architectures, particularly heterocyclic systems. Its unique structure, featuring both a reactive terminal alkyne and a phenolic hydroxyl group, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of novel compounds with significant biological activity. A prominent application of **2-ethynylphenol** is in the synthesis of benzofuran derivatives, a class of compounds known for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.^[1]

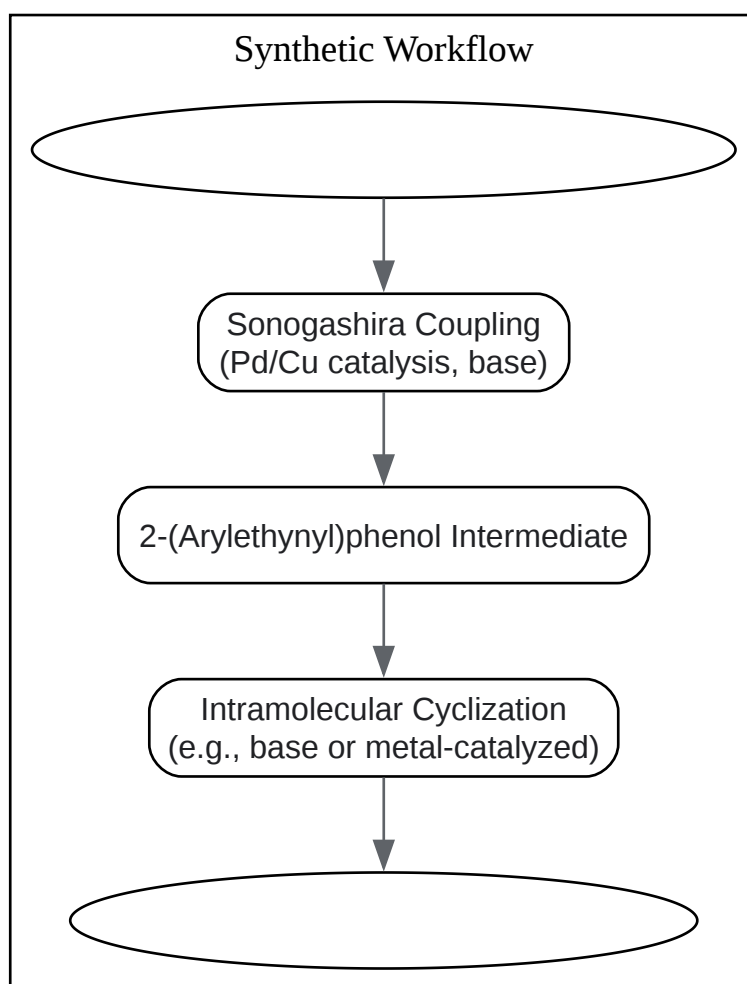
This document focuses on the synthesis of benzofuran-based molecules and other bioactive compounds derived from **2-ethynylphenol**, with a special emphasis on their potential as therapeutic agents.

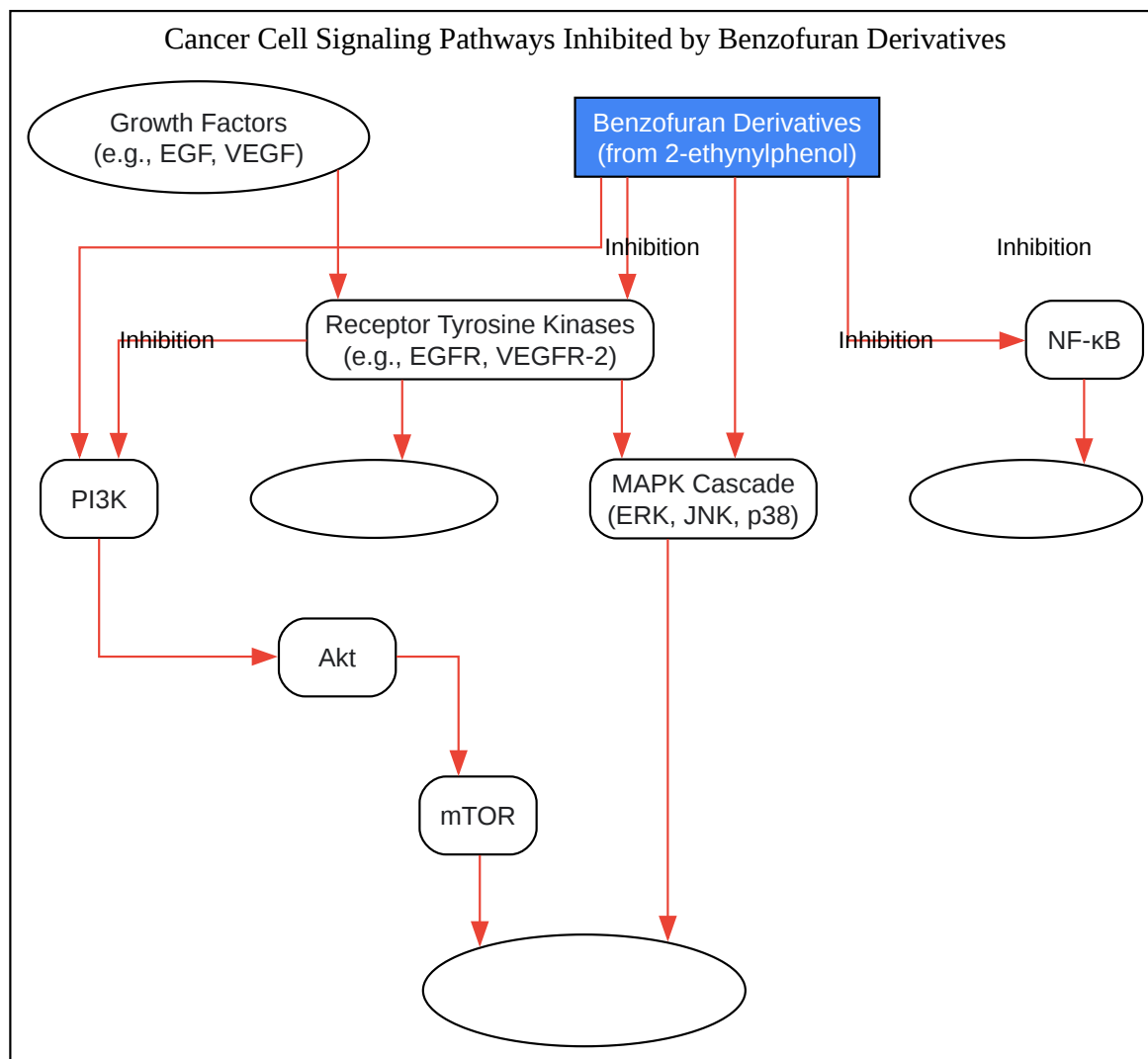
Synthesis of Biologically Active Benzofuran Derivatives

A primary application of **2-ethynylphenol** is in the synthesis of the benzofuran scaffold. The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between the sp-hybridized carbon of the terminal alkyne in **2-ethynylphenol** and an sp²-hybridized carbon of an aryl or vinyl halide. This reaction is often followed by a cyclization step to form the benzofuran ring.

General Experimental Workflow for Benzofuran Synthesis

The synthesis of benzofuran derivatives from **2-ethynylphenol** typically follows a two-step process: a Sonogashira coupling followed by an intramolecular cyclization.





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References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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